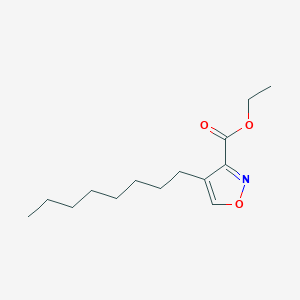
Ethyl 4-octylisoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-octylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of Ethyl 4-octylisoxazole-3-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Ethyl 4-octylisoxazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-butyllithium . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the isoxazole ring or the ethyl and octyl side chains .
Scientific Research Applications
Ethyl 4-octylisoxazole-3-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives are studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of Ethyl 4-octylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways in the body. The compound’s isoxazole ring allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, isoxazole derivatives have been shown to inhibit p38 MAP kinase, an enzyme involved in inflammatory responses .
Comparison with Similar Compounds
Ethyl 4-octylisoxazole-3-carboxylate can be compared to other isoxazole derivatives, such as 3,4,5-trisubstituted isoxazoles and 3,5-disubstituted isoxazoles . These compounds share a similar core structure but differ in the substituents attached to the isoxazole ring.
Properties
Molecular Formula |
C14H23NO3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
ethyl 4-octyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-3-5-6-7-8-9-10-12-11-18-15-13(12)14(16)17-4-2/h11H,3-10H2,1-2H3 |
InChI Key |
XQEUVFGWWHZALJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CON=C1C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















